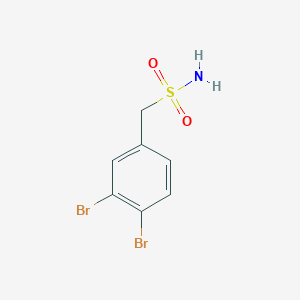

(3,4-Dibromophenyl)methanesulfonamide

CAS No.:

Cat. No.: VC17790316

Molecular Formula: C7H7Br2NO2S

Molecular Weight: 329.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7Br2NO2S |

|---|---|

| Molecular Weight | 329.01 g/mol |

| IUPAC Name | (3,4-dibromophenyl)methanesulfonamide |

| Standard InChI | InChI=1S/C7H7Br2NO2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |

| Standard InChI Key | GKHWBWQVZQHVAW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1CS(=O)(=O)N)Br)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

As confirmed by analytical data, the compound has a molecular formula of and a molecular weight of 329.0090 g/mol . The presence of two bromine atoms contributes significantly to its molecular mass, accounting for approximately 48.6% of the total weight.

Table 1: Key Molecular Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 329.0090 g/mol | |

| Purity | ≥95% | |

| CAS Registry Number | 1697167-32-0 |

Synthesis and Production

Challenges in Synthesis

The electron-withdrawing nature of the sulfonamide group may deactivate the aromatic ring, necessitating harsh reaction conditions for subsequent modifications. Additionally, regioselectivity during bromination must be carefully managed to avoid isomer formation.

Physicochemical Properties

Solubility and Stability

(3,4-Dibromophenyl)methanesulfonamide is likely sparingly soluble in polar solvents such as water due to its hydrophobic bromine substituents and aromatic core. It may exhibit better solubility in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane. Stability data indicate that the compound should be stored in airtight containers under inert gas to prevent degradation from moisture or oxygen .

Precautionary Guidelines

-

Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles must be worn during handling.

-

Ventilation: Operations should occur in a fume hood to minimize inhalation risks .

-

Spill Management: Absorb with inert material and dispose of as hazardous waste.

Applications and Research Frontiers

Pharmaceutical Research

Although direct evidence of biological activity is absent in the provided sources, structurally related sulfonamides are known for their antimicrobial, antiviral, and enzyme-inhibitory properties . The bromine atoms may enhance binding affinity to biological targets through halogen bonding, a feature exploited in drug design.

Material Science

The compound’s aromatic and sulfonamide groups could make it a candidate for polymer modification or as a precursor in organic electronics. Its thermal stability and electronic properties remain areas for empirical investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume